methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate
Overview
Description
Methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate is a useful research compound. Its molecular formula is C18H14N2O5S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.06234272 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aldose Reductase Inhibitory Activity
A significant area of research for derivatives similar to Methyl 4-(5-{[2-(Acetylimino)-4-Oxo-1,3-Thiazolidin-5-Ylidene]Methyl}-2-Furyl)Benzoate involves their inhibitory effects on aldose reductase (ALR2), a key enzyme implicated in diabetic complications. A study by Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, closely related to the chemical structure , and evaluated them as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2). The research demonstrated that certain derivatives exhibited significant inhibitory potency against ALR2, suggesting their potential utility in developing novel treatments for diabetic complications (Ali et al., 2012).
Anticancer Activity
Another crucial research domain for this compound is its antiproliferative effects against cancer cells. Kumar et al. (2014) synthesized a series of 2, 3 disubstituted 4-thiazolidinone analogues and assessed their antiproliferative impact on human leukemic cells. The study found that specific derivatives, such as Methyl 3-Methoxy-4-(4-Oxo-3-(5-(Piperazin-1-Yl)Pyridin-2-Yl)Thiazolidin-2-Yl)Benzoate, displayed potent activity against various leukemic cell lines, indicating their potential as anticancer agents (Kumar et al., 2014).
Anti-HIV Potential
In the quest for new anti-HIV agents, Liu et al. (1993) explored the cyclocondensation of 1-amino-2-iminonaphtho[1,2-d]thiazole with glyoxylic acid derivatives, leading to compounds structurally related to this compound. While the specific compound 10-Phenyl-9H-Naphtho[1′,2′:4,5]Thiazolo[3,2-B][1,2,4]- Triazin-9-One showed no significant anti-HIV activity, this line of research underscores the potential of thiazolidinone derivatives in developing novel therapeutic agents for HIV (Liu et al., 1993).
Properties
IUPAC Name |
methyl 4-[5-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]furan-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-10(21)19-18-20-16(22)15(26-18)9-13-7-8-14(25-13)11-3-5-12(6-4-11)17(23)24-2/h3-9H,1-2H3,(H,19,20,21,22)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVYGPGSCOXLGH-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC)/S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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